1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Overview
Description
1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a useful research compound. Its molecular formula is C9H5BrF6O and its molecular weight is 323.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a halogenated aromatic compound with potential applications in various fields including materials science and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.
- Molecular Formula : C9H5BrF6O
- Molecular Weight : 323.032 g/mol
- CAS Number : 406482-22-2
- Structure : The compound features a bromine atom and a hexafluoropropoxy group attached to a benzene ring, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of halogenated compounds can vary significantly based on their structure. In the case of this compound, research indicates that it may exhibit both toxicological and pharmacological properties.
Toxicological Studies
Toxicological assessments are essential for understanding the safety profile of chemical compounds. Studies have shown that halogenated compounds can affect cellular processes and may lead to cytotoxicity. For instance:
- Cytotoxicity : In vitro studies indicate that halogenated compounds can induce apoptosis in various cell lines. The mechanism often involves oxidative stress and mitochondrial dysfunction.
- Environmental Impact : Compounds with fluorinated groups may persist in the environment and bioaccumulate in organisms, raising concerns about their long-term ecological effects.
Pharmacological Potential
Emerging research suggests that this compound could have applications in drug development:
- Antimicrobial Activity : Some studies have reported that halogenated benzenes possess antimicrobial properties. The presence of bromine and fluorine atoms may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
- Anti-inflammatory Effects : Research indicates that certain halogenated compounds can modulate inflammatory pathways. This could position this compound as a candidate for further investigation in inflammatory diseases.
Case Studies
Several case studies highlight the biological implications of similar compounds:
Properties
IUPAC Name |
1-bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-5-3-1-2-4-6(5)17-9(15,16)7(11)8(12,13)14/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNCBJYYWUBTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(C(F)(F)F)F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663093 | |
Record name | 1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-77-5 | |
Record name | 1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.